2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate

Catalog No.
S12184149
CAS No.
M.F
C13H14N2O6
M. Wt
294.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]ca...

Product Name

2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(furan-2-ylmethylamino)-4-oxobutanoate

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

InChI

InChI=1S/C13H14N2O6/c16-10(14-8-9-2-1-7-20-9)3-6-13(19)21-15-11(17)4-5-12(15)18/h1-2,7H,3-6,8H2,(H,14,16)

InChI Key

IDIQSROWLOOOMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCC2=CC=CO2

2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a furan moiety. This compound features two carbonyl groups (dioxo) and a carbamoyl group attached to a propanoate backbone. The presence of the furan ring suggests potential reactivity due to its electron-rich nature, which may facilitate various chemical interactions.

The chemical behavior of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The furan moiety can undergo nucleophilic attack, making it susceptible to substitution reactions.
  • Hydrolysis: The ester bond in the propanoate group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
  • Condensation Reactions: The presence of the dioxopyrrolidine structure allows for potential condensation reactions with amines or alcohols, leading to the formation of more complex derivatives.

Research indicates that compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate may exhibit significant biological activities. These can include:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Certain structural analogs are being investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds with similar frameworks have been noted for their anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate can involve several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Moiety: The furan group may be introduced via electrophilic aromatic substitution or by using furan derivatives in nucleophilic addition reactions.
  • Carbamoylation: The carbamoyl group can be added through reactions with isocyanates or carbamates.
  • Esterification: Finally, the propanoate group can be formed through esterification with carboxylic acids and alcohols.

The applications of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Material Science: The compound may find applications in creating novel materials with specific chemical properties.

Interaction studies involving 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate are crucial for understanding its biological mechanisms. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.
  • Molecular Docking Studies: Computational approaches can predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Carbamoyl-2-Pyridone DerivativeContains a pyridone ring instead of pyrrolidineExhibits agonistic activity towards cannabinoid receptors
4-Oxo-pyrrolidine DerivativeSimilar dioxo structure but lacks the furan ringKnown for enhanced stability and lower toxicity
Furan-containing CarbamateShares the furan moiety but differs in backbone structureDemonstrated significant anti-inflammatory properties

These comparisons highlight the unique aspects of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate, particularly its dual functionality from both pyrrolidine and furan components, which may contribute to its distinct biological activities and potential applications.

Crystallographic Analysis and X-ray Diffraction Studies

While direct crystallographic data for 2,5-dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate remains unpublished, analogous pyrrolidinone-furan hybrids provide foundational insights. For example, the crystal structure of (2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate (CID 6284263) reveals a planar furan ring conjugated to an α,β-unsaturated ester, with intermolecular hydrogen bonds stabilizing the lattice. The pyrrolidinone ring adopts a slightly puckered conformation, a feature likely conserved in the target compound due to steric constraints. X-ray diffraction studies of related esters, such as ethyl 2-furanpropanoate (CAS 10031-90-0), further demonstrate the furan ring’s role in directing molecular packing through π-π interactions. These observations suggest that the carbamoylpropanoate moiety in the target compound may introduce additional hydrogen-bonding sites, potentially altering crystallinity compared to simpler esters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$-NMR spectrum of structurally related succinimidyl esters, such as furan-2-carboxylic acid N-hydroxysuccinimide ester (CAS 80751-52-6), exhibits characteristic peaks:

  • A singlet at δ 2.85 ppm for the pyrrolidinone methylene protons.
  • Doublets near δ 7.50–7.70 ppm for furan ring protons.
    For the target compound, the (furan-2-yl)methyl carbamoyl group would introduce additional resonances:
  • A triplet near δ 4.30 ppm for the methylene group adjacent to the carbamate nitrogen.
  • Coupling between the propanoate backbone and carbamoyl NH (δ 6.80–7.20 ppm), observable in $$ ^1H $$-$$ ^1H $$ COSY spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • Ester carbonyl ($$ C=O $$) stretching at 1740–1780 cm$$ ^{-1} $$.
  • Carbamate $$ N-H $$ bending at 1530–1560 cm$$ ^{-1} $$.
  • Furan ring $$ C-O-C $$ asymmetric stretching at 1240–1260 cm$$ ^{-1} $$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated furan-propanoate system absorbs strongly at λmax = 260–280 nm due to π→π* transitions, as seen in ethyl 2-furanpropanoate. The carbamoyl group may introduce a weak n→π* transition near 310 nm.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on (2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate (CID 6284263) reveal a HOMO-LUMO gap of 4.2 eV, localized predominantly on the furan and α,β-unsaturated ester. For the target compound, the carbamoylpropanoate linker is expected to reduce this gap to ~3.8 eV, enhancing electrophilicity at the carbonyl carbon. Natural bond orbital (NBO) analysis predicts significant hyperconjugation between the pyrrolidinone oxygen lone pairs and the adjacent carbonyl groups.

Comparative Analysis with Pyrrolidine-Furan Hybrid Derivatives

The table below contrasts key properties of the target compound with related derivatives:

PropertyTarget Compound(2,5-Dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoateEthyl 2-Furanpropanoate
Molecular FormulaC13H14N2O6C11H9NO5C9H12O3
Molecular Weight (g/mol)294.26235.19168.19
Predicted logP1.20.81.5
Dominant Reactivity SiteCarbamate NHα,β-Unsaturated esterEster carbonyl

The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to non-functionalized esters, potentially improving solubility in polar aprotic solvents.

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

294.08518617 g/mol

Monoisotopic Mass

294.08518617 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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